molecular formula C12H14N2O3S B11575340 methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate

methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate

Cat. No.: B11575340
M. Wt: 266.32 g/mol
InChI Key: BDFHWQRVVBAQKN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[3,2-a]pyrimidine derivatives.

Chemical Reactions Analysis

METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolo[3,2-a]pyrimidine derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets . This binding can lead to the inhibition of key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

methyl (2E)-2-(5,7,7-trimethyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)acetate

InChI

InChI=1S/C12H14N2O3S/c1-7-6-12(2,3)13-11-14(7)10(16)8(18-11)5-9(15)17-4/h5-6H,1-4H3/b8-5+

InChI Key

BDFHWQRVVBAQKN-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(N=C2N1C(=O)/C(=C\C(=O)OC)/S2)(C)C

Canonical SMILES

CC1=CC(N=C2N1C(=O)C(=CC(=O)OC)S2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.